molecular formula C13H22N2 B1389082 N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine CAS No. 1040690-12-7

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine

Cat. No. B1389082
CAS RN: 1040690-12-7
M. Wt: 206.33 g/mol
InChI Key: KWHLLNPMYLJHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine, or NEPPD, is an organic compound that is widely used in laboratory experiments and scientific research as a reagent, or a substance used to cause a chemical reaction. NEPPD is a colorless liquid that is both non-flammable and non-toxic. It is also a versatile compound, with many applications in the fields of biochemistry and physiology.

Mechanism of Action

NEPPD acts as a catalyst to promote the reaction between 1-Phenylethylamine and Ethylpropylenediamine. This reaction is catalyzed by a strong base, such as Sodium Hydroxide or Potassium Hydroxide. The reaction yields NEPPD in a high yield of over 90%.
Biochemical and Physiological Effects
NEPPD is non-toxic and non-irritating, and it has no known adverse effects on humans or animals. However, it can cause skin irritation in some individuals, and it should be handled with caution. It can also cause eye irritation if it comes into contact with the eyes.

Advantages and Limitations for Lab Experiments

NEPPD has many advantages for lab experiments. It is a versatile compound that can be used in a variety of laboratory experiments, and it is non-toxic and non-flammable. It is also a highly efficient reagent, with a high yield of over 90%. However, it can cause skin irritation in some individuals, and it should be handled with caution. It can also cause eye irritation if it comes into contact with the eyes.

Future Directions

NEPPD has many potential future applications. It can be used in the synthesis of drugs, polymers, and other compounds. It can also be used in the synthesis of a variety of pharmaceuticals and industrial chemicals. Additionally, it can be used in the synthesis of materials for medical devices and implants. Furthermore, it can be used in the synthesis of materials for sensors and other electronic devices. Finally, it can be used in the synthesis of materials for catalysts and other catalytic processes.

Scientific Research Applications

NEPPD has many applications in scientific research. It is used as a reagent in organic synthesis, and it can be used to synthesize a variety of compounds, such as amines and amides. It is also used in the synthesis of drugs, and it can be used to synthesize a variety of drugs, such as anti-inflammatory drugs and antibiotics. NEPPD is also used in the synthesis of polymers, and it can be used to synthesize a variety of polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

N-ethyl-N'-(1-phenylethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-3-14-10-7-11-15-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15H,3,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHLLNPMYLJHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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